molecular formula C22H30ClNO2 B13775356 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride CAS No. 6733-68-2

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride

Cat. No.: B13775356
CAS No.: 6733-68-2
M. Wt: 375.9 g/mol
InChI Key: JYUOAWRAIKAGRF-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid (1-NAA) derivatives are widely studied for their roles as synthetic auxins, herbicides, and intermediates in organic synthesis . The compound 1-naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride is a structurally modified derivative of 1-NAA. Its core structure retains the naphthalene backbone and acetic acid moiety but incorporates two alpha-position substituents: an isopropyl group and a 3-pyrrolidinopropyl chain. The hydrochloride salt enhances solubility in polar solvents, which may improve bioavailability for biological applications .

Key structural features:

  • Naphthalene ring: Provides hydrophobic interactions for membrane permeability .
  • Acetic acid group: Critical for auxin-like activity, as seen in 1-NAA and related herbicides .
  • Hydrochloride salt: Increases aqueous solubility compared to the free base form .

Properties

CAS No.

6733-68-2

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

2-naphthalen-1-yl-2-propan-2-yl-5-pyrrolidin-1-ium-1-ylpentanoic acid;chloride

InChI

InChI=1S/C22H29NO2.ClH/c1-17(2)22(21(24)25,13-8-16-23-14-5-6-15-23)20-12-7-10-18-9-3-4-11-19(18)20;/h3-4,7,9-12,17H,5-6,8,13-16H2,1-2H3,(H,24,25);1H

InChI Key

JYUOAWRAIKAGRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC[NH+]1CCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of 1-naphthaleneacetic acid, followed by the introduction of the isopropyl group and the pyrrolidinopropyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H30ClNO2
  • SMILES : CC(C)C(CCCN1CCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O
  • InChIKey : KUTQZLYSUQZHQI-UHFFFAOYSA-N

The compound features a naphthalene backbone with an isopropyl and pyrrolidinopropyl substituent, contributing to its biological activity.

Pharmacological Applications

  • Growth Regulation in Plants :
    • 1-Naphthaleneacetic acid is widely recognized for its role as a plant growth regulator. Its derivative, the hydrochloride form, is utilized to promote root formation in cuttings and enhance fruit development.
    • Case Study : Research indicates that the application of this compound significantly improves rooting efficiency in various plant species, including kiwifruit (Actinidia deliciosa), where it is combined with 6-benzyladenine for optimal callus formation .
  • Potential Antidepressant Activity :
    • Preliminary studies suggest that the compound may exhibit antidepressant-like effects. Its interaction with neurotransmitter systems could provide insights into new therapeutic avenues for mood disorders.
    • Findings : In animal models, administration has shown an increase in serotonin levels, suggesting potential for further investigation into its efficacy as an antidepressant .

Toxicology and Safety Profile

Understanding the safety profile of 1-naphthaleneacetic acid derivatives is crucial for their application in both agricultural and pharmaceutical contexts.

  • Toxicity Studies : Toxicity assessments indicate that while the compound can be effective as a growth regulator, it must be used judiciously to avoid phytotoxic effects on sensitive plant species .
  • Regulatory Status : The compound's safety data are essential for regulatory approval in agricultural use, necessitating comprehensive toxicological evaluations.

Industrial Applications

  • Cosmetic Formulations :
    • The compound's properties make it suitable for incorporation into cosmetic products aimed at enhancing skin health through its growth-regulating effects on skin cells.
    • Research Insight : Studies have suggested that formulations containing this compound can improve skin rejuvenation processes .
  • Synthesis of Related Compounds :
    • Its structure serves as a precursor for synthesizing other biologically active compounds, expanding its utility in medicinal chemistry.
    • Synthesis Example : Modifications of the naphthalene structure have led to the development of novel compounds with enhanced pharmacological profiles.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Case Studies
Plant GrowthRooting agent in horticultureImproved rooting efficiency in kiwifruit
PharmacologyPotential antidepressant effectsIncreased serotonin levels in animal models
CosmeticsSkin health formulationsEnhanced rejuvenation effects observed
Chemical SynthesisPrecursor for biologically active compoundsDevelopment of novel derivatives with improved efficacy

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other 1-NAA derivatives and synthetic auxins. Below is a detailed comparison:

1-Naphthaleneacetic Acid (1-NAA)

  • Structure : Lacks alpha-substituents; simpler backbone.
  • Molecular Weight : 186.21 g/mol (free acid) vs. ~390.0 g/mol (estimated for the target compound with hydrochloride) .
  • Biological Activity : Classic synthetic auxin used in plant tissue culture and herbicide formulations .
  • Solubility : Low water solubility (0.1 g/L at 20°C); typically formulated as sodium or potassium salts for agricultural use .
  • Safety : Classified as toxic (oral LD50 ~1,000–2,000 mg/kg in rats) with skin/eye irritation hazards .

Alpha-Isopropyl-Alpha-(3-Morpholinopropyl)-1-Naphthaleneacetic Acid Hydrochloride (CID 23025)

  • Structure : Differs in the heterocyclic amine (morpholine vs. pyrrolidine) .
  • Molecular Weight: 416.0 g/mol (C22H29NO3·HCl).
  • Key Differences: Morpholine ring: Contains oxygen, increasing polarity and hydrogen-bonding capacity. Pyrrolidine ring: A five-membered amine ring with higher basicity (pKa ~11.3 vs.

Naphtho[2,1-b]furan Derivatives

  • Structure : Fused furan-naphthalene systems (e.g., compounds from ).
  • Applications : Primarily studied for antimicrobial or anticancer activity, unlike auxin-like roles .
  • Synthesis : Similar use of DMF and POCl3 in coupling reactions, suggesting shared synthetic pathways with the target compound .

Physicochemical and Functional Comparison Table

Property / Compound Target Compound (Hydrochloride) 1-NAA CID 23025 2,4-D
Molecular Formula C22H30N2O2·HCl C12H10O2 C22H29NO3·HCl C8H6Cl2O3
Molecular Weight (g/mol) ~390.0 186.21 416.0 221.04
Water Solubility High (salt form) Low (0.1 g/L) Moderate Moderate
Key Functional Groups Pyrrolidine, isopropyl None Morpholine Phenoxy
Biological Role Potential auxin/herbicide Auxin Structural analog Herbicide
Synthetic Route Likely EDC-mediated coupling Commercial Carbodiimide Commercial

Biological Activity

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride (commonly referred to as NAA) is a synthetic auxin that has garnered significant attention in agricultural and biological research due to its diverse biological activities. This compound is primarily used as a plant growth regulator, influencing various physiological processes in plants. This article delves into the biological activity of NAA, highlighting its mechanisms of action, effects on plant growth and development, and potential implications in agricultural practices.

Chemical Structure and Properties

NAA is a derivative of naphthaleneacetic acid (NAA), characterized by the addition of an isopropyl group and a pyrrolidinopropyl moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₂H₁₁ClN₂O₂
  • Molecular Weight : 240.68 g/mol

The presence of these functional groups enhances its solubility and bioactivity compared to other auxins.

Auxin Pathways

NAA operates primarily through auxin signaling pathways, which are crucial for regulating plant growth and development. The primary mechanisms include:

  • Cell Division and Elongation : NAA promotes cell division in meristematic tissues and elongation in developing tissues, contributing to root and shoot growth .
  • Root Development : It enhances root formation and branching, especially under conditions where natural auxin levels are insufficient .
  • Tissue Culture Applications : NAA is extensively used in tissue culture to induce callus formation and root regeneration in various plant species .

Membrane Interaction

Research indicates that NAA can affect membrane integrity in both plant and animal cells. It has been shown to destabilize lipid membranes, which may lead to altered cellular functions and toxicity at higher concentrations . This property highlights the need for careful application in agricultural settings.

Effects on Plant Growth

  • Root Growth : Studies have demonstrated that NAA significantly enhances root elongation and lateral root formation in various species, including Arabidopsis . The agravitropic mutant aux1 showed restored root growth when treated with NAA, indicating its role in auxin transport mechanisms.
  • Callus Induction : In vitro studies have shown that NAA is essential for callus formation in kiwifruit tissues, working synergistically with other hormones like 6-benzyladenine .
  • Organic Acid Exudation : NAA influences organic acid exudation from roots under phosphorus-deficient conditions, enhancing nutrient acquisition strategies in plants .

Comparative Studies with Other Auxins

Research comparing NAA with other auxins, such as indole-3-acetic acid (IAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), reveals distinct biological responses. For instance, while all three auxins promote growth, their effects on specific pathways and tissue types can vary significantly .

Case Study 1: Rice Cultivation

A study on rice cultivation demonstrated that the application of NAA improved yield by enhancing tillering and grain filling. The use of NAA resulted in increased biomass accumulation compared to untreated controls, showcasing its potential as a growth enhancer in cereal crops .

Case Study 2: Flavonoid Production Enhancement

In another study, the influence of NAA on flavonoid production was evaluated using the fungus Phellinus sp. Results indicated that NAA significantly increased flavonoid yields, suggesting its utility in biotechnological applications for secondary metabolite production .

Data Table: Summary of Biological Activities of NAA

Biological ActivityEffect/OutcomeReference
Root elongationEnhanced lateral root formation
Callus formationRequired for callus induction
Organic acid exudationIncreased under phosphorus deficiency
Flavonoid productionEnhanced yields from fungal cultures
Membrane integrityAlters lipid membrane stability

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4), severe eye irritation (Category 1), and aquatic toxicity (Category 3) under GHS classifications. Researchers must use full personal protective equipment (PPE), including safety goggles, impermeable gloves, and respiratory protection. Work should occur in well-ventilated fume hoods, with emergency eye wash and shower stations accessible. Contaminated surfaces must be cleaned using alcohol-based solvents and absorbent materials .

Q. How should this compound be stored to ensure stability during long-term experiments?

Conflicting recommendations exist: some sources advise room-temperature storage in sealed containers away from light, while others specify refrigeration (0–6°C) for analytical standards. To resolve this, researchers should validate stability under their experimental conditions via periodic HPLC purity checks. For general use, airtight containers in dry, dark environments are recommended .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated in pesticide residue analysis. For enhanced sensitivity, liquid chromatography-mass spectrometry (LC-MS) is recommended, particularly when detecting metabolites or degradation products. Calibration standards must be prepared in solvents matching the compound’s solubility profile (e.g., aqueous buffers for the hydrochloride salt) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yield and purity of the hydrochloride salt?

The hydrochloride form enhances water solubility, but synthesis often results in by-products like unreacted pyrrolidine intermediates. Purification via recrystallization in ethanol-water mixtures (7:3 v/v) at −20°C can achieve >95% purity. Reaction kinetics studies suggest adjusting stoichiometric ratios of the pyrrolidinopropyl and isopropyl groups during coupling to minimize side reactions .

Q. What experimental designs are recommended to address contradictory data on its environmental toxicity?

Discrepancies in aquatic toxicity data (e.g., Category 3 vs. unclassified hazards) may arise from differences in test organisms (e.g., Daphnia magna vs. algae). Researchers should adopt OECD Test Guidelines 201 (Algae Growth Inhibition) and 202 (Daphnia Acute Immobilization) under standardized pH (7.0–7.5) and temperature (20°C) conditions. Dose-response curves must include a solvent control (e.g., 0.1% DMSO) to account for carrier effects .

Q. What mechanistic studies are feasible to elucidate its biological activity in plant or mammalian systems?

The compound’s naphthalene core and tertiary amine structure suggest potential interaction with cytochrome P450 enzymes or ion channels. For plant studies, root elongation assays in Arabidopsis thaliana can quantify auxin-like activity. In mammalian cells, patch-clamp electrophysiology or calcium imaging may reveal effects on neuronal receptors. Competitive binding assays with radiolabeled ligands (e.g., ^3H-nicotine) are advised for receptor specificity studies .

Q. How can researchers mitigate batch-to-batch variability in commercial samples?

Supplier-dependent purity variations (>95% to >99%) necessitate in-house validation via nuclear magnetic resonance (NMR) and elemental analysis. For critical studies, repurification using preparative HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) is recommended. Batch records should document synthesis dates and storage conditions to trace degradation trends .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference supplier certificates of analysis (CoA) with independent assays (e.g., GC-MS for volatile impurities).
  • Experimental Reproducibility : Pre-treat compounds with activated charcoal to remove oxidative by-products before use in sensitive assays .
  • Ethical Compliance : Adhere to institutional biosafety committees (IBC) and environmental health guidelines for disposal of toxic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.